![molecular formula C7H13ClN2O2 B3292705 2-chloro-N-[(isopropylamino)carbonyl]propanamide CAS No. 879319-32-1](/img/structure/B3292705.png)
2-chloro-N-[(isopropylamino)carbonyl]propanamide
Overview
Description
2-chloro-N-[(isopropylamino)carbonyl]propanamide is a biochemical used for proteomics research . It has a molecular formula of C7H13ClN2O2 and a molecular weight of 192.64 .
Molecular Structure Analysis
The amide group in 2-chloro-N-[(isopropylamino)carbonyl]propanamide is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Scientific Research Applications
Active Pharmaceutical Ingredient (API) Manufacturing
This compound has been studied as part of the continuous crystallization of active pharmaceutical ingredients (APIs). The focus of this research is to develop design and optimization strategies to deliver robust, scalable, and tunable continuous processes for API manufacturing .
Proteomics Research
“2-chloro-N-[(isopropylamino)carbonyl]propanamide” is also used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical assays and experiments .
Synthesis of -thio- -chloroacrylamides
This compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs .
Diels–Alder Cycloadditions
The compound can undergo transformations such as Diels–Alder cycloadditions. The Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
1,3-dipolar Cycloadditions
Another transformation that this compound can undergo is 1,3-dipolar cycloadditions. This is an organic chemical reaction in which a 1,3-dipole adds to a dipolarophile to form a five-membered ring .
Sulfide Group Transformations
The compound can also undergo transformations involving the sulfide group .
properties
IUPAC Name |
2-chloro-N-(propan-2-ylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-4(2)9-7(12)10-6(11)5(3)8/h4-5H,1-3H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZPBBSTGJDCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(isopropylamino)carbonyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



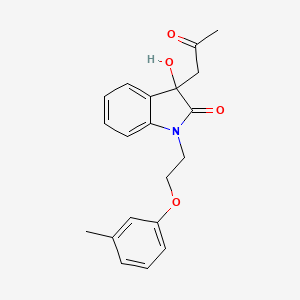
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)

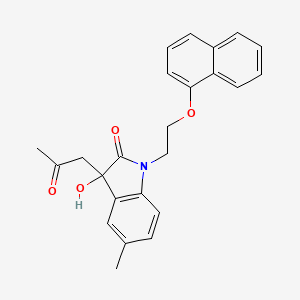

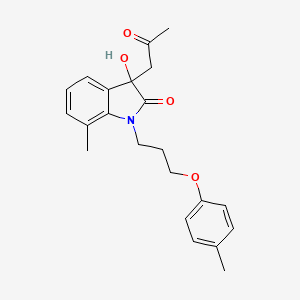
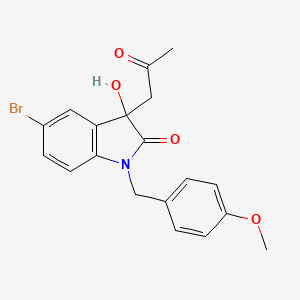

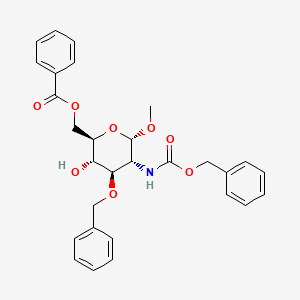
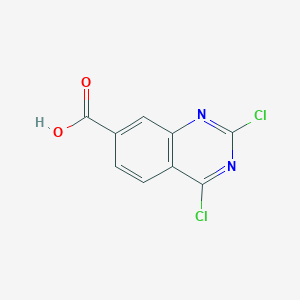
![4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3292706.png)

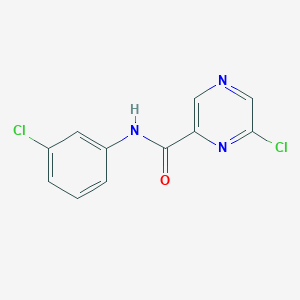
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)